(S)-4-(1-Hydroxymethyl-propylamino)benzaldehyde
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Overview
Description
(S)-4-(1-Hydroxymethyl-propylamino)benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a hydroxymethyl-propylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(1-Hydroxymethyl-propylamino)benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzaldehyde and (S)-1-amino-2-propanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(1-Hydroxymethyl-propylamino)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of (S)-4-(1-Carboxypropylamino)benzaldehyde.
Reduction: Formation of (S)-4-(1-Hydroxymethyl-propylamino)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(S)-4-(1-Hydroxymethyl-propylamino)benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: It can be used to study the effects of benzaldehyde derivatives on biological systems.
Industrial Applications: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-4-(1-Hydroxymethyl-propylamino)benzaldehyde involves its interaction with molecular targets such as enzymes or receptors. The hydroxymethyl-propylamino group can form hydrogen bonds and other interactions with these targets, leading to various biological effects. The specific pathways involved depend on the context of its use, such as in medicinal chemistry or biological studies.
Comparison with Similar Compounds
Similar Compounds
®-4-(1-Hydroxymethyl-propylamino)benzaldehyde: The enantiomer of the compound, which may have different biological activities.
4-(1-Hydroxymethyl-propylamino)benzaldehyde: The racemic mixture of the compound.
4-(1-Aminopropyl)benzaldehyde: A similar compound lacking the hydroxymethyl group.
Uniqueness
(S)-4-(1-Hydroxymethyl-propylamino)benzaldehyde is unique due to its specific stereochemistry, which can influence its interactions with biological targets and its reactivity in chemical reactions. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H15NO2 |
---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
4-[[(2S)-1-hydroxybutan-2-yl]amino]benzaldehyde |
InChI |
InChI=1S/C11H15NO2/c1-2-10(8-14)12-11-5-3-9(7-13)4-6-11/h3-7,10,12,14H,2,8H2,1H3/t10-/m0/s1 |
InChI Key |
REVVFBIOIFGJRH-JTQLQIEISA-N |
Isomeric SMILES |
CC[C@@H](CO)NC1=CC=C(C=C1)C=O |
Canonical SMILES |
CCC(CO)NC1=CC=C(C=C1)C=O |
Origin of Product |
United States |
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